4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile
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Overview
Description
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes multiple aromatic rings, nitro groups, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the phenoxyphenyl group.
4-Nitrophenol: Contains a nitro group but differs in the overall structure.
4-Nitrobenzonitrile: Similar nitrile functionality but lacks the amine and phenoxyphenyl groups.
Uniqueness
4-Nitro-5-[(4-phenoxyphenyl)amino]benzene-1,2-dicarbonitrile is unique due to its combination of nitro, nitrile, and phenoxyphenyl groups, which confer distinct chemical reactivity and potential applications. Its multi-functional nature makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H12N4O3 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4-nitro-5-(4-phenoxyanilino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N4O3/c21-12-14-10-19(20(24(25)26)11-15(14)13-22)23-16-6-8-18(9-7-16)27-17-4-2-1-3-5-17/h1-11,23H |
InChI Key |
TWZHVGPTZWUYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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